molecular formula C7H9O7- B1264064 Homoisocitrate(1-)

Homoisocitrate(1-)

Cat. No.: B1264064
M. Wt: 205.14 g/mol
InChI Key: OEJZZCGRGVFWHK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Homoisocitrate(1-) is a tricarboxylic acid monoanion. It is a conjugate base of a homoisocitric acid. It is a conjugate acid of a homoisocitrate(2-).

Scientific Research Applications

Role in Lysine Biosynthesis

Homoisocitrate dehydrogenase (HIcDH) plays a crucial role in the alpha-aminoadipate pathway for lysine biosynthesis in fungi, yeast, and certain bacteria. This enzyme catalyzes the conversion of homoisocitrate to alpha-ketoadipate, using NAD as an oxidizing agent. The chemical mechanism of HIcDH has been explored in detail, shedding light on the pH dependence of kinetic parameters and the enzyme's role in shuttle proton transfer during the oxidation process (Lin et al., 2008).

Potential in Antifungal Research

The inhibition of homoisocitrate dehydrogenase has been identified as a potential antifungal strategy. Inhibitors such as thiahomoisocitrate have shown strong competitive inhibitory activity against this enzyme, suggesting a role in antifungal drug development (Yamamoto & Eguchi, 2008).

Insights into Enzyme Substrate Specificity

Research into substrate specificity and inhibitor design of homoisocitrate dehydrogenase has provided insights into enzyme kinetics and the development of specific inhibitors. Understanding the enzyme's substrate specificity has implications for targeted drug design (Yamamoto et al., 2007).

Enzymatic Activity and Structure

Studies on the enzymatic activity and structure of homoisocitrate dehydrogenase from various sources, such as yeast and thermophilic bacteria, have revealed detailed information about the enzyme's molecular mass, activity, and reaction kinetics. This knowledge is crucial for understanding the enzyme's role in metabolic pathways and its potential applications in biotechnology and medicine (Rowley & Tucci, 1970).

Microscale Chemistry in Synthesis

Microscale chemistry experiments have demonstrated the significance of this field in synthesizing compounds like homocitrate, highlighting its importance in probative scientific research and as a supplement to conventional chemical research methods (Zeng-chun, 2002).

Properties

Molecular Formula

C7H9O7-

Molecular Weight

205.14 g/mol

IUPAC Name

hydron;1-hydroxybutane-1,2,4-tricarboxylate

InChI

InChI=1S/C7H10O7/c8-4(9)2-1-3(6(11)12)5(10)7(13)14/h3,5,10H,1-2H2,(H,8,9)(H,11,12)(H,13,14)/p-1

InChI Key

OEJZZCGRGVFWHK-UHFFFAOYSA-M

Canonical SMILES

[H+].[H+].C(CC(=O)[O-])C(C(C(=O)[O-])O)C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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